- Sulfonamide-nitrogen oxide derivatives as PDE-5 and PDE-6 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of eye diseases, World Intellectual Property Organization, , ,
Cas no 928038-44-2 (3-Azetidinemethanol hydrochloride)
928038-44-2 structure
Product Name:3-Azetidinemethanol hydrochloride
Numéro CAS:928038-44-2
Le MF:C4H10ClNO
Mégawatts:123.581300258636
MDL:MFCD09743446
CID:803098
PubChem ID:24801400
Update Time:2025-05-19
3-Azetidinemethanol hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- Azetidin-3-ylmethanol hydrochloride
- 3-Azetidinemethanol hydrochloride
- (azetidine-3-yl)methanol hydrochloride
- 3-(Hydroxymethyl)azetidine hydrochloride
- 3-Azetidinemethanol,hydrochloride (1:1)
- Azetidin-3-Ylmethanol HCl
- azetidine-3-methanol hydrochloride
- HT871
- SC3671
- (Azetidine-3-yl)methanol HCl
- 3-HYDROXYMETHYL-AZETIDINE HCL
- 3-Azetidinemethanol, hydrochloride (1:1)
- PubChem19094
- Azetidin-3-ylmethanol, HCl
- AQUVQGSNKVDBBF-UHFFFAOYSA-N
- azetidin-3-ylmethanol,hydrochloride
- EBD14820
- Aze
- (Azetidin-3-yl)methanol hydrochloride
- GS-4254
- azetidin-3-ylmethanol;hydrochloride
- 928038-44-2
- SY024106
- azetidin-3-ylmethanolhydrochloride
- DTXSID40647357
- DB-013591
- EN300-7370063
- (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
- PD166492
- MFCD09743446
- SB10126
- 3-(hydroxymethyl)azetidine hcl
- J-519615
- Azetidin-3-yl-methanol hydrochloride
- A3231
- HY-21336
- CS-D1756
- AC-7925
- 3-Azetidinemethanol HCl
- 3-Azetidinemethanol (hydrochloride)
- AKOS007930430
- SCHEMBL322359
-
- MDL: MFCD09743446
- Piscine à noyau: 1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
- La clé Inchi: AQUVQGSNKVDBBF-UHFFFAOYSA-N
- Sourire: Cl.OCC1CNC1
Propriétés calculées
- Qualité précise: 123.04500
- Masse isotopique unique: 123.045
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 7
- Nombre de liaisons rotatives: 1
- Complexité: 42.8
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 32.299
Propriétés expérimentales
- Couleur / forme: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
- Le PSA: 32.26000
- Le LogP: 0.32890
- Sensibilité: Hygroscopic
3-Azetidinemethanol hydrochloride Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Niveau de danger:IRRITANT
- Conditions de stockage:Inert atmosphere,Store in freezer, under -20°C
3-Azetidinemethanol hydrochloride Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3-Azetidinemethanol hydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124078-500mg |
3-Azetidinemethanol hydrochloride |
928038-44-2 | 95% | 500mg |
¥246.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124078-1g |
3-Azetidinemethanol hydrochloride |
928038-44-2 | 95% | 1g |
¥432.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124078-100mg |
3-Azetidinemethanol hydrochloride |
928038-44-2 | 95% | 100mg |
¥75.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124078-5g |
3-Azetidinemethanol hydrochloride |
928038-44-2 | 95% | 5g |
¥1318.90 | 2023-09-04 | |
| Fluorochem | 078174-250mg |
Azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 95% | 250mg |
£37.00 | 2022-03-01 | |
| Fluorochem | 078174-1g |
Azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 95% | 1g |
£62.00 | 2022-03-01 | |
| Fluorochem | 078174-5g |
Azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 95% | 5g |
£170.00 | 2022-03-01 | |
| Fluorochem | 078174-10g |
Azetidin-3-ylmethanol hydrochloride |
928038-44-2 | 95% | 10g |
£316.00 | 2022-03-01 | |
| AstaTech | SC3671-1/G |
3-HYDROXYMETHYL-AZETIDINE HCL |
928038-44-2 | 95% | 1g |
$78 | 2023-09-15 | |
| AstaTech | SC3671-5/G |
3-HYDROXYMETHYL-AZETIDINE HCL |
928038-44-2 | 95% | 5g |
$200 | 2023-09-15 |
3-Azetidinemethanol hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 1 h, 15 °C
Référence
- Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Référence
- Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases, Journal of Medicinal Chemistry, 2008, 51(4), 948-956
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
Référence
- Preparation of nitrogen containing bicyclic compounds as somatostatin modulators, especially SSTR2 agonists, and their therapeutic use, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Référence
- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
Référence
- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of aminopyrazine derivatives as JAK2 tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, 25 °C
Référence
- Preparation of benzenesulfonamides linked to a fused heteroaryl as nitrogen oxide-donating PDE-5 and/or PDE-6 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C
Référence
- Benzofuran analogues as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of HCV, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 2 h, 20 °C
Référence
- Benzofuran analogue as NS4B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation, nucleosidase and phosphorylase inhibition of azetidine nucleoside analogs, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane ; 2 h, 25 °C
Référence
- Preparation of indazole based bifunctional molecules as selective modulators of mutant LRRK2 for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Ethyl acetate ; 2 h, rt
Référence
- Preparation of modified andrographolides useful for the treatment of inflammation, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol , Water ; overnight, 4 bar, 45 °C
Référence
- Effect of lipophilicity modulation on inhibition of human rhinovirus capsid binders, Bioorganic & Medicinal Chemistry Letters, 2011, 21(20), 6031-6035
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Methanol ; 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Référence
- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
Référence
- Preparation of taxane compounds with azetidine ring structure as anticancer agents, World Intellectual Property Organization, , ,
3-Azetidinemethanol hydrochloride Raw materials
3-Azetidinemethanol hydrochloride Preparation Products
3-Azetidinemethanol hydrochloride Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:928038-44-2)3-Azetidinemethanol hydrochloride
Numéro de commande:A21896
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:12
Prix ($):490.0
Courriel:sales@amadischem.com
3-Azetidinemethanol hydrochloride Littérature connexe
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:928038-44-2)3-Azetidinemethanol hydrochloride
Pureté:99%
Quantité:100g
Prix ($):490.0